4-Nitro-1,2,5-oxadiazol-3-amine
Overview
Description
4-Nitro-1,2,5-oxadiazol-3-amine is a heterocyclic compound characterized by the presence of a nitro group and an amine group attached to an oxadiazole ring.
Preparation Methods
The synthesis of 4-Nitro-1,2,5-oxadiazol-3-amine can be achieved through several methods. One common approach involves the reaction of 4,4’‘-dinitro-3,3’:4’,3’'-ter-1,2,5-oxadiazole with ammonia in low polarity solvents . Another method includes the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole using hydrogen peroxide in concentrated sulfuric acid . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Nitro-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: Partial oxidation using hydrogen peroxide in sulfuric acid.
Reduction: Reduction of the nitro group to an amine group under specific conditions.
Substitution: Reaction with nucleophiles leading to the substitution of the nitro group with other functional groups.
Common reagents used in these reactions include ammonia, hydrogen peroxide, and various nucleophiles. Major products formed from these reactions include amino derivatives and substituted oxadiazoles.
Scientific Research Applications
4-Nitro-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds and energetic materials.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of high-energy materials and explosives.
Mechanism of Action
The mechanism of action of 4-Nitro-1,2,5-oxadiazol-3-amine involves its interaction with molecular targets through its nitro and amine groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s energetic properties are primarily due to the presence of the nitro group, which can undergo rapid decomposition, releasing a significant amount of energy .
Comparison with Similar Compounds
4-Nitro-1,2,5-oxadiazol-3-amine can be compared with other similar compounds, such as:
3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Known for its high thermal stability and low melting point.
3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Notable for its high density and thermal stability.
3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine: Used in the synthesis of energetic materials.
Properties
IUPAC Name |
4-nitro-1,2,5-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N4O3/c3-1-2(6(7)8)5-9-4-1/h(H2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFURWXQHTZNTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337502 | |
Record name | 4-Nitro-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66328-69-6 | |
Record name | 4-Nitro-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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